molecular formula C22H26N4O3S B5259497 N-(3-imidazol-1-ylpropyl)-1-naphthalen-2-ylsulfonylpiperidine-4-carboxamide

N-(3-imidazol-1-ylpropyl)-1-naphthalen-2-ylsulfonylpiperidine-4-carboxamide

Cat. No.: B5259497
M. Wt: 426.5 g/mol
InChI Key: YLUKIDHTYNPQEQ-UHFFFAOYSA-N
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Description

N-(3-imidazol-1-ylpropyl)-1-naphthalen-2-ylsulfonylpiperidine-4-carboxamide is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, a naphthalene sulfonyl group, and a piperidine carboxamide moiety

Mechanism of Action

The mechanism of action of imidazole compounds can vary widely depending on their specific structure and the target they interact with. Many imidazole compounds have been found to have antimicrobial, antiviral, and anti-inflammatory properties .

Future Directions

Given the broad range of biological activities exhibited by imidazole derivatives, these compounds continue to be of interest in the development of new drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-imidazol-1-ylpropyl)-1-naphthalen-2-ylsulfonylpiperidine-4-carboxamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Imidazole Derivative: The imidazole ring is synthesized through the reaction of glyoxal and ammonia, followed by subsequent functionalization to introduce the propyl group.

    Synthesis of the Naphthalene Sulfonyl Chloride: Naphthalene is sulfonated using chlorosulfonic acid to form naphthalene-2-sulfonyl chloride.

    Coupling Reaction: The imidazole derivative is then reacted with the naphthalene-2-sulfonyl chloride in the presence of a base to form the intermediate compound.

    Formation of the Piperidine Carboxamide: The final step involves the reaction of the intermediate with piperidine-4-carboxamide under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput reactors, and continuous flow processes to streamline the synthesis and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(3-imidazol-1-ylpropyl)-1-naphthalen-2-ylsulfonylpiperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized using strong oxidizing agents.

    Reduction: The naphthalene sulfonyl group can be reduced under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of imidazole N-oxide derivatives.

    Reduction: Formation of naphthalene derivatives with reduced sulfonyl groups.

    Substitution: Formation of substituted sulfonyl derivatives.

Scientific Research Applications

N-(3-imidazol-1-ylpropyl)-1-naphthalen-2-ylsulfonylpiperidine-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe for studying biological interactions and as a DNA-binding agent.

    Medicine: Explored for its anticancer properties and potential as an inhibitor of specific enzymes.

    Industry: Utilized in the development of advanced materials, including optical and electronic devices.

Comparison with Similar Compounds

Similar Compounds

    N-(3-imidazol-1-ylpropyl)-1,8-naphthalimide: Known for its fluorescence properties and DNA-binding ability.

    N-(3-imidazol-1-ylpropyl)-1-naphthylamine: Studied for its anticancer activity and enzyme inhibition.

Uniqueness

N-(3-imidazol-1-ylpropyl)-1-naphthalen-2-ylsulfonylpiperidine-4-carboxamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(3-imidazol-1-ylpropyl)-1-naphthalen-2-ylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O3S/c27-22(24-10-3-12-25-15-11-23-17-25)19-8-13-26(14-9-19)30(28,29)21-7-6-18-4-1-2-5-20(18)16-21/h1-2,4-7,11,15-17,19H,3,8-10,12-14H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLUKIDHTYNPQEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NCCCN2C=CN=C2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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